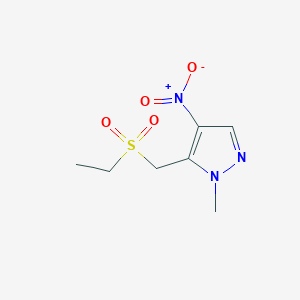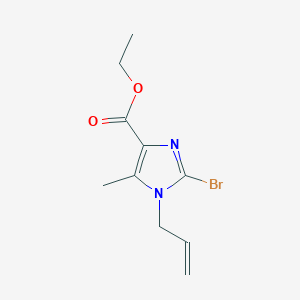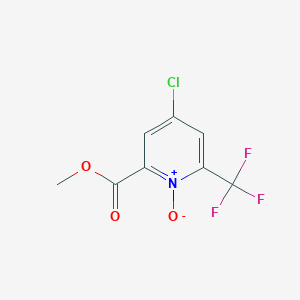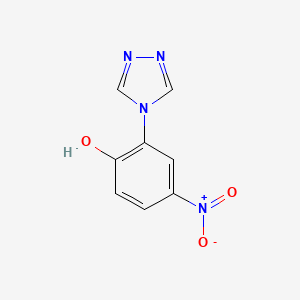
4-Nitro-2-(4H-1,2,4-triazol-4-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-2-(4H-1,2,4-triazol-4-yl)phenol is a compound that features a nitro group, a triazole ring, and a phenol group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of the triazole ring and nitro group imparts unique chemical properties to the compound, making it a subject of extensive research.
Méthodes De Préparation
The synthesis of 4-Nitro-2-(4H-1,2,4-triazol-4-yl)phenol typically involves the nitration of 2-(4H-1,2,4-triazol-4-yl)phenol. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperatures to ensure the selective nitration of the phenol ring.
Industrial production methods may involve a similar synthetic route but on a larger scale, with optimizations for yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
4-Nitro-2-(4H-1,2,4-triazol-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, reduction of the nitro group yields 2-(4H-1,2,4-triazol-4-yl)aniline.
Applications De Recherche Scientifique
4-Nitro-2-(4H-1,2,4-triazol-4-yl)phenol has several scientific research applications:
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells[][3].
Mécanisme D'action
The mechanism of action of 4-Nitro-2-(4H-1,2,4-triazol-4-yl)phenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The triazole ring can bind to metal ions, forming coordination complexes that exhibit unique biological activities .
Comparaison Avec Des Composés Similaires
Similar compounds include:
4-(4H-1,2,4-triazol-4-yl)benzoic acid: This compound has a carboxylic acid group instead of a nitro group, which affects its chemical reactivity and applications.
5-(4H-1,2,4-triazol-4-yl)isophthalic acid: This compound features two carboxylic acid groups and is used in the synthesis of coordination polymers.
Propriétés
Formule moléculaire |
C8H6N4O3 |
|---|---|
Poids moléculaire |
206.16 g/mol |
Nom IUPAC |
4-nitro-2-(1,2,4-triazol-4-yl)phenol |
InChI |
InChI=1S/C8H6N4O3/c13-8-2-1-6(12(14)15)3-7(8)11-4-9-10-5-11/h1-5,13H |
Clé InChI |
LRBQQMWLYWBUJR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])N2C=NN=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


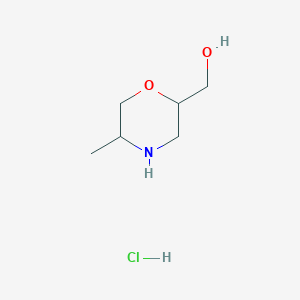
![tert-Butyl 2-(3-iodo-1H-pyrrolo[3,2-c]pyridin-2-yl)acetate](/img/structure/B11779398.png)
![6-(2,5-Dimethoxyphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779401.png)
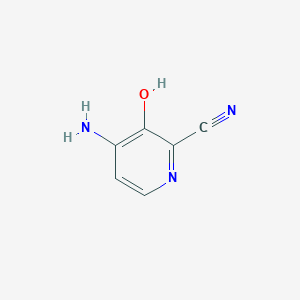
![3-tert-Butyl 1-methyl 1,2-dihydropyrido[3,4-d]pyridazine-1,3(4H)-dicarboxylate](/img/structure/B11779405.png)



![4-(6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-YL)morpholine](/img/structure/B11779423.png)
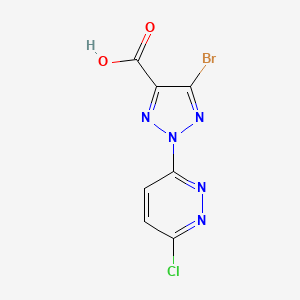
![N-(2-Amino-4-chlorobenzo[d]thiazol-6-yl)-2-(2-bromo-4,6-dimethylphenoxy)acetamide](/img/structure/B11779454.png)
